
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a benzene ring fused to a pyran ring, with a chloromethyl group attached to the sixth position of the pyran ring.
Mécanisme D'action
Target of Action
Isochromans, a class of compounds to which 6-(chloromethyl)isochromane belongs, have been associated with multiple medicinal features including central nervous system (cns), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents . Therefore, it’s plausible that 6-(Chloromethyl)isochromane may interact with similar targets.
Mode of Action
The interaction of isochromans with their targets often involves nucleophilic substitution reactions . The nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence these reactions .
Biochemical Pathways
Isochromans are known to impact a wide range of metabolic pathways . They can influence the shikimate pathway, which is involved in the synthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are strongly influenced by its physicochemical parameters . For instance, Lipinski’s “rule of 5” suggests that a molecule is more likely to have good bioavailability if it has a molecular weight less than 500 Da, fewer than 5 hydrogen bond donors, a log P less than 5, and fewer than 10 hydrogen bond acceptors .
Result of Action
Isochromans are known to produce diverse therapeutically related applications in pharmacological practices . They have been associated with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents .
Action Environment
The action environment of 6-(Chloromethyl)isochromane can be influenced by various factors. For instance, the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence the reactions involving isochromans . Additionally, the reaction conditions, such as temperature and the presence of catalysts, can also impact the reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through several methods. One common method involves the chloromethylation of 3,4-dihydro-2H-1-benzopyran. This reaction typically uses chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3) under mild conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the benzopyran to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
- 6-(iodomethyl)-3,4-dihydro-1H-2-benzopyran
- 6-(hydroxymethyl)-3,4-dihydro-1H-2-benzopyran
Uniqueness
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, providing a balance between reactivity and stability that is advantageous in various applications .
Propriétés
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXSPWQVXRVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
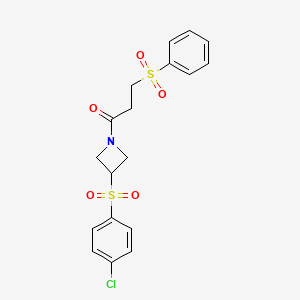
![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)
![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2618222.png)
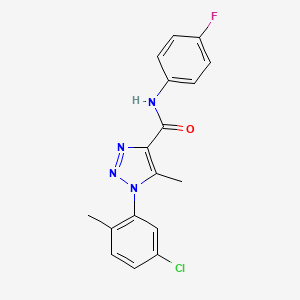
![ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)
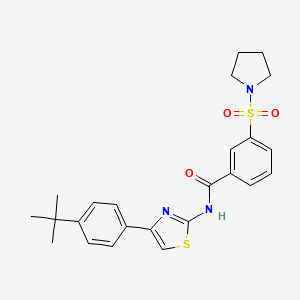
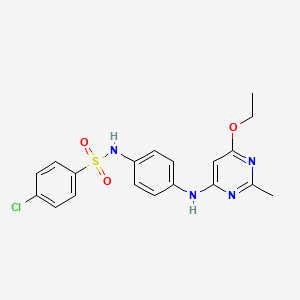
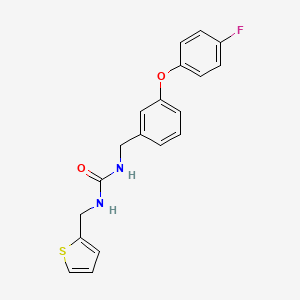
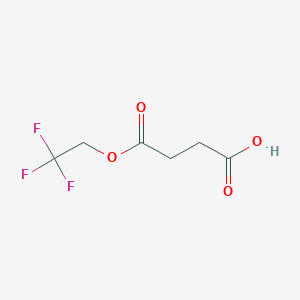
![N'-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2618231.png)
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
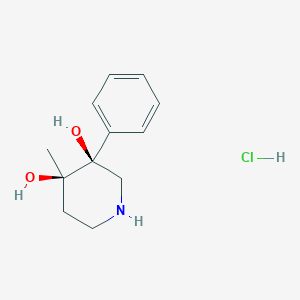
![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)
